5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-11-8-21-14(10-20-11)16(23)22-9-13-15(19-7-6-18-13)12-2-4-17-5-3-12/h2-8,10H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKWGNHIGSVKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the reaction of a pyrazine derivative with a pyridine derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide as an anticancer agent. Its structural characteristics allow it to interact with specific biological targets involved in cancer cell proliferation. For instance, compounds with similar pyrazine and pyridine moieties have shown promising results in inhibiting the growth of various cancer cell lines, including HeLa and L929 cells, by inducing apoptosis and disrupting cellular signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Drug Design and Development
The unique molecular structure of this compound positions it as a valuable scaffold in drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its potential as a lead compound for developing new therapeutics targeting various diseases, particularly those involving enzyme inhibition mechanisms .
Targeting Specific Enzymes
Research indicates that derivatives of this compound can be designed to selectively inhibit enzymes associated with cancer progression and other diseases. For example, structure-based drug design approaches have been employed to optimize its binding affinity to targets such as kinases and proteases, which are crucial in disease pathways .
Fluorescent Probes
The incorporation of this compound into polymer matrices has been explored for creating fluorescent probes. These materials can be utilized in bioimaging applications due to their photostability and tunable emission properties, which are beneficial for tracking biological processes in real-time .
Sensors
The compound's ability to coordinate with metal ions has been investigated for developing sensors capable of detecting environmental pollutants or biological markers. By functionalizing the compound with specific recognition elements, it can serve as a selective sensor for heavy metals or other hazardous substances through changes in fluorescence or conductivity .
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Findings and Implications
- Substituent Effects : Alkyl chains (e.g., in 1a–1e ) enhance antimycobacterial activity but may reduce solubility. The target compound’s pyridinyl group balances lipophilicity and target engagement.
- Biological Specificity : Structural variations dictate therapeutic applications—trifluoromethyl groups favor antimycobacterial activity, while heteroaromatic systems (e.g., pyridine-pyrazine) enable kinase inhibition.
- Synthetic Feasibility: High yields (>90%) are achievable with optimized alkylamino substituents , whereas N-methylation or nitro groups complicate synthesis .
Biological Activity
5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide, with the CAS number 2034618-32-9, is a novel compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 295.30 g/mol. Its structural features include a pyrazine ring and a carboxamide functional group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₅O₂ |
| Molecular Weight | 295.30 g/mol |
| CAS Number | 2034618-32-9 |
Biological Activity Overview
Research indicates that compounds containing pyrazine and pyridine moieties exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antibacterial Effects : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
- Anti-inflammatory Properties : In vitro studies indicate that it may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : The presence of specific functional groups in the compound contributes to its ability to scavenge free radicals.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound could modulate receptors related to pain and inflammation pathways.
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Efficacy : In a study published in Drug Target Insights, derivatives similar to this compound showed potent inhibition of cancer cell lines, with IC50 values indicating strong antiproliferative effects (IC50 < 10 µM) .
- Antimicrobial Testing : Another investigation reported that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
Research Findings
A comprehensive review of pyrazine derivatives indicates that modifications in the molecular structure can enhance biological activity. The following table summarizes key findings regarding the biological activities associated with various pyrazine derivatives:
Q & A
Basic: What are the recommended synthetic routes for 5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide?
The synthesis typically involves coupling reactions between pyrazine-2-carboxylic acid derivatives and amine-containing intermediates. A common method employs nucleophilic aromatic substitution or amide coupling using catalysts like triphenylphosphine in pyridine as a solvent. For example:
- React pyrazine-2-carboxylic acid with 3-(pyridin-4-yl)pyrazin-2-ylmethylamine in the presence of triphenylphosphine and pyridine, followed by purification via column chromatography .
- Optimize reaction conditions (e.g., temperature: 80–100°C, reaction time: 12–24 hours) to achieve yields >60% .
Basic: How is structural characterization performed for this compound?
Characterization relies on multi-spectroscopic and crystallographic methods :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm; pyrazine methyl groups at δ 2.5–2.7 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion) .
- X-ray crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups and pyridine rings) .
Advanced: What strategies address low yields in the final coupling step?
Low yields often stem from steric hindrance or poor solubility. Mitigation approaches include:
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reactant solubility .
- Catalyst screening : Test alternatives to triphenylphosphine, such as HATU or EDCI, to improve coupling efficiency .
- Temperature gradients : Perform stepwise heating (e.g., 60°C → 100°C) to balance reaction kinetics and stability .
Advanced: How does the compound interact with biological targets like DNA or proteins?
Mechanistic studies reveal:
- DNA intercalation : The pyrazine-pyridine scaffold binds to DNA minor grooves, confirmed via fluorescence quenching and viscosity measurements .
- Protein binding : Interactions with bovine serum albumin (BSA) show a binding constant (Kb) of ~10⁴ M⁻¹, suggesting moderate affinity. Hydrophobic and hydrogen-bonding forces dominate .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Molecular docking and QSAR models are employed:
- Docking : Simulate binding to targets like p38 MAP kinase (binding energy: −8.5 kcal/mol) using AutoDock Vina .
- ADMET prediction : Use SwissADME to estimate logP (~2.1), moderate solubility, and blood-brain barrier permeability .
Advanced: How do structural modifications influence bioactivity?
A comparative structure-activity relationship (SAR) study highlights:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methyl → Chloro substitution | Enhanced DNA binding (ΔTm +3°C) | |
| Pyridine → Quinoline replacement | Reduced cytotoxicity (IC50 ↑ 50%) | |
| Addition of sulfonamide groups | Improved kinase inhibition (IC50: 0.2 μM) |
Advanced: How are contradictory data resolved in stability studies?
Conflicting degradation profiles (e.g., pH-dependent hydrolysis vs. oxidation) are addressed via:
- Forced degradation assays : Expose the compound to heat (40–80°C), light, and varying pH (1–13) to identify dominant degradation pathways .
- HPLC-MS analysis : Detect degradation products (e.g., pyrazine-2-carboxylic acid at RT 4.2 min) and refine storage conditions (e.g., inert atmosphere, −20°C) .
Advanced: What in vitro assays validate its therapeutic potential?
Key assays include:
- Anticancer activity : MTT assay against HeLa cells (IC50: 12 μM) .
- Antimicrobial screening : MIC values of 8–16 μg/mL against S. aureus .
- Kinase inhibition : p38 MAP kinase inhibition (IC50: 0.5 μM) via radiometric assays .
Advanced: How is regioselectivity controlled during synthesis?
Regioselectivity in pyrazine functionalization is managed by:
- Directing groups : Use pyridin-4-yl substituents to guide coupling to the 3-position of pyrazine .
- Protecting strategies : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) .
Advanced: What analytical challenges arise in purity assessment?
Common issues and solutions:
- Co-elution in HPLC : Optimize mobile phase (e.g., acetonitrile:phosphate buffer, 70:30) to resolve impurities .
- Residual solvent detection : Use GC-MS to quantify pyridine (<500 ppm) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
